molecular formula C13H5F6N3OS2 B13915580 2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide

2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B13915580
M. Wt: 397.3 g/mol
InChI Key: FVQKQPWGUPWCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound featuring multiple trifluoromethyl groups and heterocyclic structures. The presence of trifluoromethyl groups significantly influences the compound’s chemical properties, making it highly relevant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the high reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the desired positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve the use of specialized reagents and catalysts to ensure high yield and purity. For example, the Swarts reaction, which uses antimony trifluoride and antimony pentachloride, can be employed to introduce trifluoromethyl groups into aromatic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, sulfur tetrafluoride, and various transition metal catalysts . Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with specific enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide stands out due to its complex structure and multiple trifluoromethyl groups, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .

Properties

Molecular Formula

C13H5F6N3OS2

Molecular Weight

397.3 g/mol

IUPAC Name

2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H5F6N3OS2/c14-12(15,16)5-1-2-6-7(3-5)25-11(21-6)22-9(23)8-4-20-10(24-8)13(17,18)19/h1-4H,(H,21,22,23)

InChI Key

FVQKQPWGUPWCHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)NC(=O)C3=CN=C(S3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.